

Application Note: Quantitative Analysis of Human ACTH (1-16) by HPLC-MS

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Compound of Interest

Compound Name: ACTH (1-16) (human)

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Abstract

This application note details a sensitive and specific method for the quantification of human Adrenocorticotrophic Hormone fragment (1-16) (ACTH (1-16)) in plasma samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol employs an immunoaffinity enrichment strategy for sample clean-up and concentration, followed by reversed-phase HPLC for separation and a triple quadrupole mass spectrometer for detection. This method provides the necessary sensitivity and selectivity for pharmacokinetic studies and other research applications involving this specific ACTH fragment.

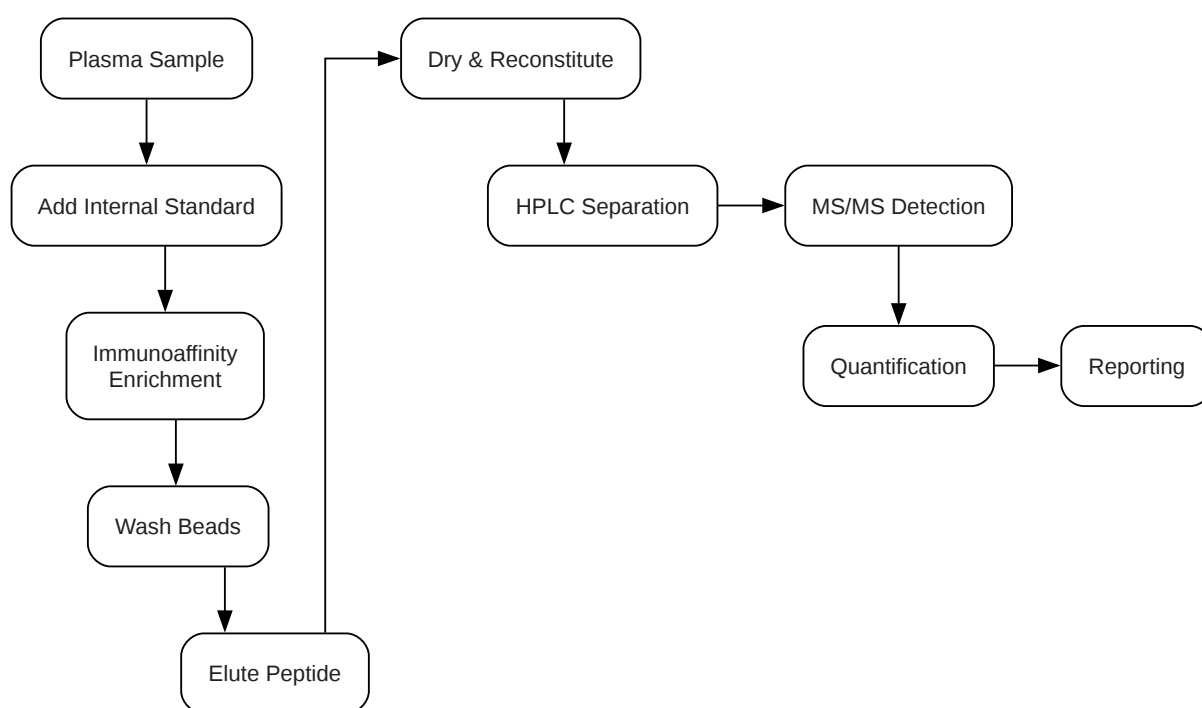
Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland.[1][2] It plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce and release corticosteroids.[1] Various fragments of ACTH, such as ACTH (1-16), also exhibit biological activity and are of interest in endocrinological and pharmacological research.[1][3] Accurate quantification of these fragments is essential for understanding their physiological roles and metabolic profiles. This

document describes a robust HPLC-MS method for the specific measurement of human ACTH (1-16).

Experimental Workflow

A visual representation of the analytical workflow is provided below.



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Caption: Experimental workflow for HPLC-MS analysis of ACTH (1-16).

Materials and Methods

Sample Preparation (Immunoaffinity Enrichment)

This protocol is adapted from methods developed for similar peptides, such as ACTH (1-24).[4]

- **Antibody Conjugation:** A biotinylated anti-ACTH (N-terminal specific) antibody is conjugated to streptavidin-coated magnetic microparticles.
- **Sample Pre-treatment:** To 500 μ L of human plasma, add an internal standard (e.g., stable isotope-labeled ACTH (1-16)).
- **Immunocapture:** Add the antibody-conjugated magnetic beads to the plasma sample and incubate for a minimum of 2 hours with gentle rotation to allow the antibody to bind to ACTH (1-16).
- **Washing:** The magnetic beads are immobilized using a magnet, and the supernatant is discarded. The beads are washed sequentially with a wash buffer (e.g., Tris-buffered saline) to remove non-specific binding.
- **Elution:** The bound ACTH (1-16) and internal standard are eluted from the beads using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid in water).
- **Final Preparation:** The eluate is dried under nitrogen and reconstituted in a mobile phase-A-like solution for injection into the HPLC-MS system.

HPLC-MS Analysis

HPLC System: A high-performance liquid chromatography system capable of binary gradients.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameter	Recommended Setting
HPLC Column	C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 μ m particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	10 μ L
Gradient	5% to 60% B over 5 minutes, followed by a wash and re-equilibration step.
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	150 °C
Desolvation Temp	400 °C

MRM Transitions

Precursor and product ions for ACTH (1-16) and a potential internal standard should be optimized by direct infusion. The following are hypothetical values for illustrative purposes.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
ACTH (1-16)	Value to be determined	Value to be determined	Optimized value
Internal Standard	Value to be determined	Value to be determined	Optimized value

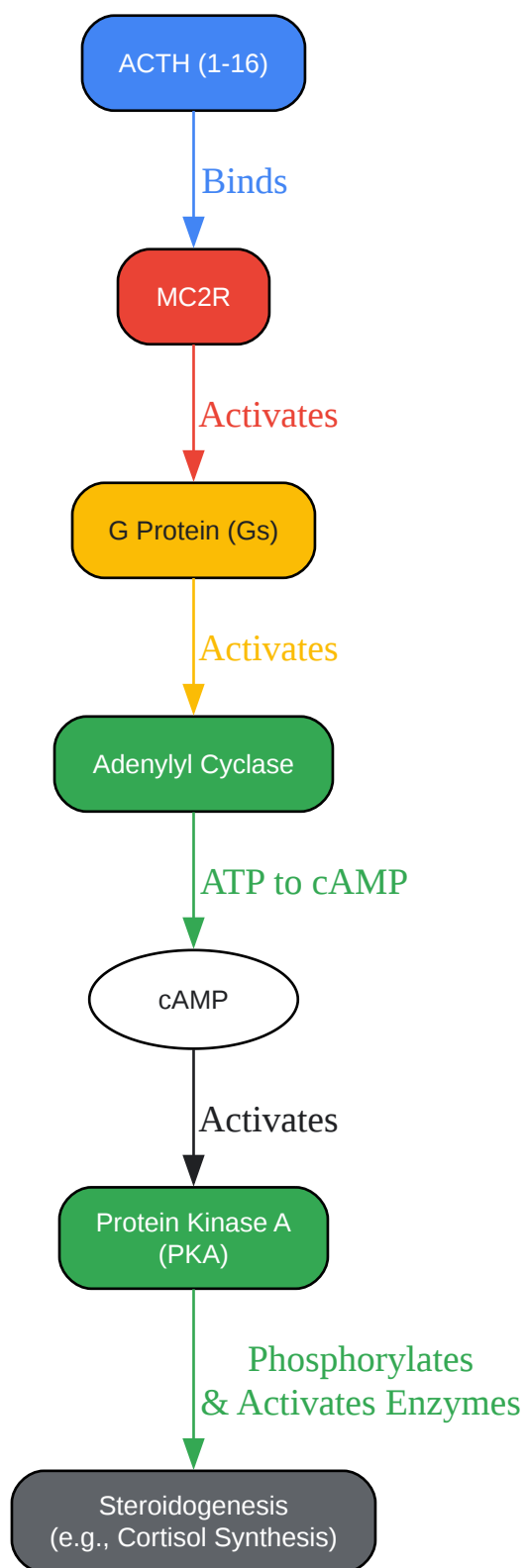
Quantitative Performance

The following data represents expected performance characteristics for a method of this type, based on similar assays for ACTH fragments.[4][5]

Parameter	Result
Linear Range	10 - 500 pg/mL
Lower Limit of Quantitation (LLOQ)	10 pg/mL
Intra-assay Precision (%CV)	< 15%
Inter-assay Precision (%CV)	< 15%
Accuracy (% Recovery)	85% - 115%
Matrix Effect	Minimal due to immunoaffinity enrichment
Selectivity	No significant interference observed

ACTH Signaling Pathway

ACTH binds to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor, primarily on the surface of adrenal cortex cells. This interaction initiates a signaling cascade that results in the synthesis and release of corticosteroids.



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Caption: ACTH signaling cascade via the MC2R receptor.

Conclusion

The described immunoaffinity HPLC-MS method provides a robust and sensitive platform for the quantitative analysis of human ACTH (1-16) in plasma. The combination of specific antibody-based enrichment and the selectivity of tandem mass spectrometry ensures high-quality data suitable for demanding research applications in endocrinology and drug development.

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